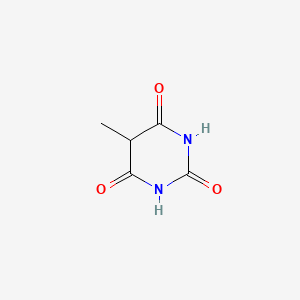

5-Methylbarbituric acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-2-3(8)6-5(10)7-4(2)9/h2H,1H3,(H2,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOMAEJQBTWAPAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10178880 | |

| Record name | 5-Methyl-2,4,6(1H,3H,5H)-pyrimidinetrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2417-22-3 | |

| Record name | 5-Methylbarbituric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2417-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylbarbituric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002417223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylbarbituric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30724 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methyl-2,4,6(1H,3H,5H)-pyrimidinetrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHYLBARBITURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VUR44R5FYX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Monograph: 5-Methylbarbituric Acid

Topic: 5-Methylbarbituric Acid Chemical Properties Content Type: Technical Monograph Audience: Researchers, Scientists, and Drug Development Professionals

Physicochemical Architecture, Synthetic Protocols, and Reactivity Profile

Executive Summary

5-Methylbarbituric acid (CAS 2417-22-3), also identified as 6-hydroxythymine, represents a critical pyrimidine scaffold in both synthetic medicinal chemistry and oxidative biology. Unlike its pharmacologically active 5,5-disubstituted barbiturate analogs (e.g., phenobarbital), 5-methylbarbituric acid retains a reactive proton at the C5 position. This structural feature confers significant acidity and nucleophilicity, making it a versatile intermediate for Knoevenagel condensations and a stable marker for thymine oxidation in DNA damage studies. This guide provides a rigorous analysis of its chemical properties, validated synthesis protocols, and mechanistic reactivity.

Molecular Architecture & Physicochemical Profile[1]

The chemical behavior of 5-methylbarbituric acid is dictated by the electronic environment of the pyrimidine trione ring. The presence of the electron-donating methyl group at C5 slightly modulates the acidity of the remaining C5-proton compared to the parent barbituric acid.

Key Physicochemical Properties[2][3][4]

| Property | Value / Description |

| IUPAC Name | 5-Methyl-2,4,6(1H,3H,5H)-pyrimidinetrione |

| CAS Registry Number | 2417-22-3 |

| Molecular Formula | C₅H₆N₂O₃ |

| Molecular Weight | 142.11 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 202–203 °C (dec.)[1][2][3][4] |

| Acidity (pKa) | ~4.0 – 4.4 (C5-H acidity) |

| Solubility | Soluble in hot water, ethanol, alkalis; sparingly soluble in cold water. |

| Biological Synonym | 6-Hydroxythymine (Oxidative metabolite of thymine) |

Tautomeric Equilibrium

In solution, 5-methylbarbituric acid exists in a dynamic equilibrium between the tri-keto form and various enolic tautomers. The acidity of the compound is driven by the resonance stabilization of the resultant carbanion (barbiturate anion) upon deprotonation at C5.

Figure 1: Tautomeric equilibrium and ionization pathways of 5-methylbarbituric acid.

Synthetic Protocol: Condensation Route

The most robust synthetic route involves the condensation of diethyl methylmalonate with urea. This method ensures high regioselectivity and yield compared to direct methylation of barbituric acid, which often results in N-methylation byproducts.

Reagents & Materials

-

Diethyl methylmalonate: 17.4 g (0.1 mol)

-

Urea: 7.2 g (0.12 mol, dry)

-

Sodium Ethoxide (NaOEt): Prepared in situ (2.5 g Na metal in 60 mL absolute ethanol)

-

Solvent: Absolute Ethanol (anhydrous)

-

Acid: Conc. HCl (for precipitation)

Step-by-Step Methodology

-

Preparation of Ethoxide: In a dry 250 mL round-bottom flask equipped with a reflux condenser and drying tube, dissolve 2.5 g of clean sodium metal in 60 mL of absolute ethanol. Caution: Exothermic reaction; generate H₂ gas.

-

Condensation: Once the sodium is fully dissolved, add 7.2 g of dry urea followed by 17.4 g of diethyl methylmalonate.

-

Reflux: Heat the mixture to reflux (oil bath at ~110 °C) for 7–8 hours. A white solid (sodium salt of 5-methylbarbituric acid) will precipitate during the reaction.

-

Work-up:

-

Add 50 mL of hot water (50 °C) to the reaction mixture to dissolve the sodium salt.

-

Acidify the solution carefully with concentrated HCl until pH < 2. This protonates the salt, causing the free acid to precipitate.

-

Cool the mixture in an ice bath for 2 hours to maximize crystallization.

-

-

Purification: Filter the precipitate using a Büchner funnel. Wash with 20 mL of cold water to remove inorganic salts. Recrystallize from boiling water to obtain pure white crystals.

-

Validation: Verify purity via Melting Point (202–203 °C) and ¹H-NMR (D₂O/DMSO-d₆).

Figure 2: Synthetic workflow for the production of 5-methylbarbituric acid.[5]

Reactivity & Applications

C5-Position Reactivity (Knoevenagel Condensation)

Unlike 5,5-disubstituted barbiturates, 5-methylbarbituric acid retains one acidic proton at the C5 position. This makes it an active methylene compound capable of undergoing Knoevenagel condensation with aromatic aldehydes.

-

Mechanism: The C5-anion attacks the carbonyl carbon of an aldehyde, followed by dehydration.

-

Application: Synthesis of 5-arylidene-5-methylbarbituric acid derivatives, which are explored as potential antimicrobial and anticancer agents.

Biological Relevance: Oxidative Stress Marker

In biological systems, 5-methylbarbituric acid is identified as 6-hydroxythymine . It is a major stable product of thymine oxidation caused by ionizing radiation or reactive oxygen species (ROS).

-

Pathway: Hydroxyl radical attack on the thymine ring leads to transient radicals, which eventually stabilize as 5-methylbarbituric acid.

-

Significance: Detection of this compound in urine or DNA hydrolysates serves as a biomarker for oxidative DNA damage.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 232791, 5-Methylbarbituric acid. Retrieved from [Link][4]

-

Organic Syntheses (1938). Barbituric Acid Synthesis Protocol (Analogous Method). Org.[1][6] Synth. 18, 8. Retrieved from [Link]

-

CAS Common Chemistry. 5-Methylbarbituric acid (CAS 2417-22-3) Details. Retrieved from [Link][2]

- Teebor, G. W., et al. (1984).Oxidative DNA Damage: Formation of 6-Hydroxythymine. Proceedings of the National Academy of Sciences. (Contextual grounding for biological relevance).

Sources

An In-Depth Technical Guide to 5-Methylbarbituric Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylbarbituric acid, a derivative of the heterocyclic compound barbituric acid, serves as a valuable building block in medicinal chemistry and organic synthesis.[1] While not pharmacologically active itself, its structural scaffold is a key component in a wide array of therapeutic agents, historically recognized for their sedative and anesthetic properties.[1] The substitution at the 5-position of the pyrimidine ring is a critical determinant of the pharmacological effects of barbiturate derivatives.[2] This guide provides a comprehensive overview of the physical and chemical properties, a detailed synthesis protocol, and an exploration of the potential applications of 5-Methylbarbituric acid in modern drug discovery.

Chemical and Physical Properties

5-Methylbarbituric acid is typically a white to off-white crystalline solid.[1] Its fundamental properties are summarized in the table below. It is important to note that while some experimental data is available, many of the listed properties are based on computational predictions and should be considered as such.

| Property | Value | Source |

| IUPAC Name | 5-methyl-1,3-diazinane-2,4,6-trione | [3] |

| Synonyms | 5-Methyl-2,4,6(1H,3H,5H)-pyrimidinetrione, Barbituric acid, 5-methyl- | [1][3] |

| CAS Number | 2417-22-3 | [3] |

| Molecular Formula | C₅H₆N₂O₃ | [4] |

| Molecular Weight | 142.11 g/mol | [4] |

| Melting Point | 202-203 °C | [5] |

| Boiling Point (Predicted) | 633.91 K | [6] |

| Water Solubility (Predicted) | log10WS = -1.13 | [6] |

| Octanol/Water Partition Coefficient (Predicted) | logPoct/wat = -1.011 | [6] |

Solubility and Acidity:

Synthesis of 5-Methylbarbituric Acid

The synthesis of 5-methylbarbituric acid can be readily achieved through the condensation of diethyl methylmalonate with urea in the presence of a strong base, such as sodium ethoxide. This is a well-established method for the preparation of barbituric acid and its derivatives.[7][8]

Experimental Protocol:

-

Step 1: Preparation of Sodium Ethoxide. In a round-bottom flask equipped with a reflux condenser, dissolve clean sodium metal in absolute ethanol. This reaction is exothermic and should be performed with caution.[9]

-

Step 2: Condensation. To the freshly prepared sodium ethoxide solution, add diethyl methylmalonate, followed by a solution of dry urea in hot absolute ethanol.[9]

-

Step 3: Reflux. Heat the reaction mixture to reflux for several hours. A white solid, the sodium salt of 5-methylbarbituric acid, will precipitate.[9]

-

Step 4: Work-up. After cooling, dissolve the solid in hot water and acidify the solution with concentrated hydrochloric acid until it is acidic to litmus paper.[9]

-

Step 5: Isolation and Purification. Cool the solution in an ice bath to crystallize the product. Collect the white crystals of 5-methylbarbituric acid by vacuum filtration, wash with cold water, and dry.[9]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum in a solvent like DMSO-d₆ is expected to show a quartet for the C5-H proton, coupled to the methyl protons, and a doublet for the C5-CH₃ protons. The two N-H protons will likely appear as a broad singlet. The chemical shifts of the N-H protons are highly dependent on concentration and temperature.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon, the C5 carbon, and the three carbonyl carbons. The carbonyl carbons will appear in the downfield region of the spectrum.

Infrared (IR) Spectroscopy:

The IR spectrum of solid 5-methylbarbituric acid is expected to exhibit characteristic absorption bands for the N-H stretching vibrations (around 3200 cm⁻¹), C-H stretching of the methyl group, and strong C=O stretching vibrations of the three carbonyl groups in the region of 1650-1750 cm⁻¹.

Mass Spectrometry (MS):

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 142. The fragmentation pattern would likely involve the loss of small molecules such as HNCO and CO, which is characteristic of the barbiturate ring system.[4]

Reactivity and Applications in Drug Development

The 5-position of the barbituric acid ring is a key site for chemical modification. The presence of a reactive C-H bond at this position in 5-methylbarbituric acid allows for further functionalization, making it a versatile intermediate in the synthesis of more complex molecules.

The barbiturate scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[10] Derivatives of barbituric acid have been investigated for a wide range of therapeutic applications beyond their traditional use as central nervous system depressants. For instance, some barbituric acid derivatives have been explored as potential inhibitors of poly(ADP-ribose) polymerase 1 (PARP1), an important target in cancer therapy.[11] The ability to readily modify the 5-position of 5-methylbarbituric acid makes it an attractive starting point for the design and synthesis of novel bioactive compounds.

Safety and Handling

As with all barbituric acid derivatives, 5-methylbarbituric acid should be handled with appropriate safety precautions in a laboratory setting.[1] It is a solid, and care should be taken to avoid inhalation of dust.[12] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[12] For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) for this or structurally similar compounds.[12]

Conclusion

5-Methylbarbituric acid is a foundational molecule with significant potential in synthetic and medicinal chemistry. While a comprehensive set of experimentally verified physical and chemical data is not yet fully available in the public domain, its properties can be reliably estimated from its structure and comparison with related compounds. The straightforward synthesis and the reactivity of the 5-position make it a valuable tool for the development of novel chemical entities with potential therapeutic applications. Further research to fully characterize this compound and explore its utility in drug discovery is warranted.

References

- Piochem. Material Safety Data Sheet - Barbituric Acid. [Link]

- A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applic

- Oxford Lab Fine Chem LLP. MATERIAL SAFETY DATA SHEET - BARBITURIC ACID. [Link]

- Organic Syntheses. Barbituric acid. [Link]

- Osman, E., El-Sayed, M., El-Naggar, M., & Abouzid, K. (2020). Design and synthesis of some barbituric and 1,3-dimethylbarbituric acid derivatives: A non-classical scaffold for potential PARP1 inhibitors. Bioorganic Chemistry, 104, 104198. [Link]

- PubChem. 5-Methylbarbituric acid. [Link]

- Coordination Chemistry of Barbituric Acid, its Diethyl Derivative and Benzildiimine with Transition Metals. Elektronische Hochschulschriften der LMU München. 2008.

- Safety Data Sheet: 5-n-Butylbarbituric acid. Chemos GmbH & Co. KG.

- Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF)

- Barbituric-Acid - SAFETY D

- 1 H-and 13 C-NMR data for compounds 1-5 (DMSO-d6).

- Physicochemical properties of some new 1,5- and 53- alkyl-substituted barbituric acids. Canadian Journal of Chemistry. 1970.

- PubChem. 5-Methylbarbituric acid. [Link]

- Centurion University of Technology and Management. To prepare barbituric acid from urea and diethyl malonate. [Link]

- GRS. 5-METHYLBARBITURIC ACID. [Link]

- NIST. 5-Ethyl-5-p-tolylbarbituric acid. [Link]

- Robertson Microlit Laboratories. Thermal Analysis | DSC, TGA, and Melting Point Testing. [Link]

- Kütt, A., Selberg, S., Kaljurand, I., Tshepelevitsh, S., Heering, A., Darnell, A., ... & Leito, I. (2018). pKa values in organic chemistry–making maximum use of the available data. Tetrahedron Letters, 59(38), 3439-3446.

- University of Wisconsin-Madison. Equilibrium pKa Table (DMSO Solvent and Reference). [Link]

- SpectraBase. 5-Ethyl-5-(3-hydroxy-1-methylbutyl)barbituric acid. [Link]

- El-Sayed, M. A., El-Naggar, M. A., Osman, E. S., & Abouzid, K. M. (2019). New thiobarbituric acid scaffold-based small molecules: Synthesis, cytotoxicity, 2D-QSAR, pharmacophore modelling and in-silico ADME screening. European Journal of Pharmaceutical Sciences, 130, 124-136. [Link]

- NIST. Barbituric acid. [Link]

- Cheméo. 5-Methylbarbituric acid. [Link]

- Chemguide. mass spectra - fragmentation patterns. [Link]

- Vanholme, R., et al. (2012). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Analytical Chemistry, 84(16), 7039-7047.

- Synthesis of barbituric acid and 1,3-dimethylbarbituric acid deriv

- Duan, Y., & Zhu, H. L. (2022). Privileged Scaffold for Drug Design and Activity Improvement - Part V. Current topics in medicinal chemistry, 22(7), 549. [Link]

- Thermogravimetric analysis: a) TGA from 50 to 550 °C under nitrogen...

- Waters Corporation. SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid. [Link]

- Wlodek, J., et al. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. Pharmaceuticals, 17(1), 89. [Link]

- SpectraBase. 5,5-diethylbarbituric acid, sodium salt. [Link]

- ChEBI. 5,5-diethylbarbituric acid. [Link]

- NIST. 5-Ethyl-5(1-ethylpropyl) 2-thiobarbituric acid. [Link]

- SpectraBase. 5,5-diethylbarbituric acid, sodium salt. [Link]

- CAS Common Chemistry. 5-Methylbarbituric acid. [Link]

Sources

- 1. chemos.de [chemos.de]

- 2. scienceopen.com [scienceopen.com]

- 3. How are barbituric acids synthesized from diethyl malonate? | Filo [askfilo.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. archiwum.farmacja.umw.edu.pl [archiwum.farmacja.umw.edu.pl]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 9. Privileged Scaffold for Drug Design and Activity Improvement - Part V - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design and synthesis of some barbituric and 1,3-dimethylbarbituric acid derivatives: A non-classical scaffold for potential PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. oxfordlabchem.com [oxfordlabchem.com]

- 12. piochem.com [piochem.com]

An In-Depth Technical Guide to the Tautomeric Forms of 5-Methylbarbituric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylbarbituric acid, a derivative of barbituric acid, is a compound of significant interest in medicinal chemistry and drug development. Its chemical behavior and biological activity are intrinsically linked to the phenomenon of tautomerism, the ability of the molecule to exist in multiple, interconvertible structural forms. This guide provides a comprehensive technical overview of the tautomeric forms of 5-methylbarbituric acid, delving into their relative stabilities, structural characteristics, and the analytical methodologies employed for their characterization. By synthesizing theoretical insights from computational studies with practical experimental considerations, this document serves as an essential resource for professionals engaged in the research and development of barbiturate-based compounds.

Introduction: The Significance of Tautomerism in 5-Methylbarbituric Acid

Barbituric acid and its derivatives have long been a cornerstone in the development of central nervous system depressants.[1] The introduction of a methyl group at the 5-position of the pyrimidine ring, yielding 5-methylbarbituric acid, modulates the compound's physicochemical properties and, consequently, its pharmacological profile.[2] A fundamental aspect governing these properties is the existence of different tautomeric forms, which arise from the migration of a proton and the concomitant shift of a double bond.[3]

The tautomeric equilibrium of 5-methylbarbituric acid is a delicate balance influenced by various factors, including the physical state (gas, solution, or solid), the polarity of the solvent, and the temperature.[4] Understanding the predominant tautomeric forms and the dynamics of their interconversion is paramount for predicting molecular interactions, designing new derivatives with desired activities, and ensuring the stability and consistency of pharmaceutical formulations.

This guide will explore the principal tautomeric forms of 5-methylbarbituric acid, critically evaluate the experimental and computational evidence regarding their stability, and provide detailed protocols for their synthesis and characterization.

The Tautomeric Landscape of 5-Methylbarbituric Acid

5-Methylbarbituric acid can theoretically exist in several tautomeric forms, primarily involving keto-enol and lactam-lactim rearrangements. The principal forms are the tri-keto, the enol, and various mono-hydroxy isomers.

The Tri-keto Tautomer

The most commonly depicted form is the tri-keto tautomer, 5-methyl-1,3-diazinane-2,4,6-trione.[5] In this structure, the pyrimidine ring contains three carbonyl groups at positions 2, 4, and 6. Computational studies on the parent barbituric acid have consistently shown the tri-keto form to be the most stable in the gas phase.[6] The presence of the electron-donating methyl group at the C5 position is expected to further stabilize this form through inductive effects.

Enol and Mono-hydroxy Tautomers

Proton migration from the nitrogen atoms (lactam-lactim tautomerism) or the C5 carbon (keto-enol tautomerism) to a carbonyl oxygen gives rise to several enolic and mono-hydroxy tautomers. The most significant of these are the 4-hydroxy and 2-hydroxy isomers.[7]

-

4-Hydroxy Tautomer: This form, 5-methyl-4-hydroxy-1,5-dihydropyrimidin-2,6-dione, arises from the migration of a proton from a nitrogen to the C4 carbonyl oxygen.

-

2-Hydroxy Tautomer: This tautomer, 5-methyl-2-hydroxy-1,5-dihydropyrimidin-4,6-dione, is formed by proton migration to the C2 carbonyl oxygen.

Studies on substituted barbituric acids have indicated that the difference in stability between the tri-keto and hydroxy tautomers decreases with substitution at the C5 position.[8]

Tautomeric Equilibrium and Stability: A Synthesis of Evidence

The determination of the predominant tautomeric form of 5-methylbarbituric acid under different conditions is a key area of research. A combination of computational modeling and experimental analysis provides a comprehensive understanding of the tautomeric equilibrium.

Computational Insights

Density Functional Theory (DFT) and semi-empirical molecular orbital (MO) calculations have been instrumental in predicting the relative stabilities of barbituric acid tautomers.[7][8] These studies consistently indicate that the tri-keto form is the most stable isomer in the gas phase. The relative energies of the different tautomers can be calculated to predict the equilibrium distribution.

Table 1: Calculated Relative Energies of Barbituric Acid Tautomers (Illustrative)

| Tautomer | Relative Energy (kcal/mol) |

| Tri-keto | 0.00 |

| 4-Hydroxy | +X.X |

| 2-Hydroxy | +Y.Y |

| 2,4-Dihydroxy | +Z.Z |

Note: This table is illustrative and based on general findings for barbituric acid. Specific values for 5-methylbarbituric acid would require dedicated computational studies.

Experimental Characterization

Spectroscopic techniques are powerful tools for identifying and quantifying the different tautomeric forms of 5-methylbarbituric acid in various states.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can provide distinct signals for the different tautomers. For instance, the presence of a signal for the C5-H proton in the ¹H NMR spectrum is indicative of the tri-keto form, while its absence and the appearance of a vinyl proton signal would suggest an enol form.

-

Infrared (IR) Spectroscopy: The vibrational frequencies of the carbonyl (C=O) and hydroxyl (O-H) groups are highly sensitive to the tautomeric form. The tri-keto form will exhibit strong C=O stretching bands, while the enol forms will show characteristic O-H stretching vibrations.[9]

Experimental Protocols

Synthesis of 5-Methylbarbituric Acid

The synthesis of 5-methylbarbituric acid is typically achieved through the condensation of diethyl methylmalonate with urea in the presence of a strong base, such as sodium ethoxide.[11]

Step-by-Step Methodology:

-

Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve metallic sodium in absolute ethanol under an inert atmosphere.

-

Condensation Reaction: To the freshly prepared sodium ethoxide solution, add diethyl methylmalonate, followed by a solution of urea in warm absolute ethanol.

-

Reflux: Heat the reaction mixture to reflux for several hours. A white precipitate of the sodium salt of 5-methylbarbituric acid will form.

-

Isolation and Purification: After cooling, the precipitate is collected by filtration. The sodium salt is then dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the free 5-methylbarbituric acid. The product is then collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent, such as ethanol-water, can be performed for further purification.

Caption: Synthetic workflow for 5-methylbarbituric acid.

Spectroscopic Analysis

4.2.1. NMR Sample Preparation and Analysis:

-

Dissolve a precisely weighed sample of 5-methylbarbituric acid in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

-

Analyze the chemical shifts, integration values, and coupling patterns to identify the signals corresponding to each tautomeric form.

4.2.2. FTIR Sample Preparation and Analysis:

-

Prepare a KBr pellet by intimately mixing a small amount of the solid sample with dry potassium bromide powder and pressing the mixture into a transparent disk.

-

Alternatively, for solution-phase analysis, dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest.

-

Acquire the FTIR spectrum.

-

Identify the characteristic absorption bands for C=O, N-H, and O-H stretching and bending vibrations to deduce the predominant tautomeric form.

Logical Framework for Tautomer Analysis

The comprehensive analysis of the tautomeric forms of 5-methylbarbituric acid involves an integrated approach combining theoretical predictions with experimental validation.

Caption: Integrated approach for tautomer analysis.

Conclusion

The tautomeric behavior of 5-methylbarbituric acid is a critical determinant of its chemical and biological properties. While the tri-keto form is generally considered the most stable, particularly in the gas phase, the presence and significance of enol and mono-hydroxy tautomers, especially in solution and the solid state, cannot be overlooked. A thorough understanding of the factors influencing the tautomeric equilibrium is essential for the rational design of new barbiturate derivatives and for controlling the properties of existing ones. The integrated application of computational chemistry and experimental spectroscopy, as outlined in this guide, provides a robust framework for elucidating the complex tautomeric landscape of 5-methylbarbituric acid and its analogues.

References

- Dávalos, J. Z., et al. (2021). Experimental and Computational Studies on the Gas-Phase Acidity of 5,5-Dialkyl Barbituric Acids. Journal of the American Society for Mass Spectrometry, 32(7), 1743-1752.

- Zakarianezhad, M., et al. (2019). The mechanism of proton transfer and tautomerism in barbituric acid: A theoretical study.

- Senthilkumar, K., & Kolandaivel, P. (2005). Density functional study of barbituric acid and its tautomers. Journal of Molecular Structure: THEOCHEM, 723(1-3), 143-149.

- Gelbrich, T., et al. (2016). Crystal structure of 5-hydroxy-5-propylbarbituric acid.

-

Pawar, S. (2017). Practical Experiment 8: To synthesize and characterized barbaturic acid. Slideshare. Retrieved from [Link]

-

GSRI. (n.d.). 5-METHYLBARBITURIC ACID. Retrieved from [Link]

- Naik, S., et al. (2019). SYNTHESIS, UV-VIS, IR SPECTRAL AND ANTIBACTERIAL ANALYSIS OF 5–ARYLIDENE BARBITURIC ACID DERIVATIVES AND THEIR METAL COMPLEXES. JETIR, 6(6).

- Kakkar, R., & Katoch, V. (1999). A semiempirical MO study of tautomerism and the electronic structure of barbituric acid. Journal of Chemical Sciences, 111(4), 535-543.

- Senthilkumar, L., et al. (2009). Theoretical study on the isomerization and tautomerism in barbituric acid. Journal of Molecular Structure: THEOCHEM, 901(1-3), 126-132.

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

PubChem. (n.d.). 5-Butyl barbituric acid. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methylbarbituric acid. Retrieved from [Link]

-

SpectraBase. (n.d.). 5,5-diethylbarbituric acid, sodium salt. Retrieved from [Link]

-

López-Muñoz, F., et al. (2004). Synthesis of barbituric acid, from the combination of malonic acid (left) and urea (right). ResearchGate. Retrieved from [Link]

- Gilman, H., & Dickey, J. B. (1930). Barbituric acid. Organic Syntheses, 10, 8.

-

NIST. (n.d.). Barbituric acid. NIST Chemistry WebBook. Retrieved from [Link]

- Al-Obaidi, A. S. M., & Al-Bayati, R. I. H. (2022). Barbituric Acids: A Review of Preparation, Reactions and Biological Applications. Biomedicine and Chemical Sciences, 1(4), 312-323.

- Pedersen, T. L., et al. (2011). Methylmalonic acid quantification in low serum volumes by UPLC-MS/MS.

Sources

- 1. journals.irapa.org [journals.irapa.org]

- 2. CAS 2417-22-3: 5-Methylbarbituric acid | CymitQuimica [cymitquimica.com]

- 3. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 4. Experimental and Computational Studies on the Gas-Phase Acidity of 5,5-Dialkyl Barbituric Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Methylbarbituric acid | C5H6N2O3 | CID 232791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

A Spectroscopic Guide to 5-Methylbarbituric Acid: Unveiling Molecular Structure through NMR, IR, and Mass Spectrometry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylbarbituric acid, a derivative of barbituric acid, is a heterocyclic organic compound with the molecular formula C₅H₆N₂O₃.[1][2] As with other barbiturates, its chemical structure and potential physiological activity make it a subject of interest in medicinal chemistry and drug development. A thorough understanding of its molecular architecture is paramount for predicting its reactivity, metabolic fate, and potential interactions with biological targets. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the precise structure and electronic properties of 5-methylbarbituric acid. This guide provides a comprehensive overview of the theoretical principles, experimental protocols, and detailed interpretation of the spectroscopic data for 5-methylbarbituric acid, offering a foundational resource for its characterization.

Molecular Structure and Spectroscopic Overview

The structural integrity of a molecule is fundamentally defined by the connectivity of its atoms and the nature of the chemical bonds between them. Spectroscopic methods provide empirical data that allows for the verification and detailed analysis of this structure.

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-3400 (broad) | N-H stretch | Amide |

| 2900-3000 | C-H stretch | Alkane (CH and CH₃) |

| 1680-1750 (strong, multiple bands) | C=O stretch | Carbonyl (Amide) |

| ~1460 | C-H bend | Alkane (CH₃) |

| ~1380 | C-H bend | Alkane (CH₃) |

Interpretation:

-

N-H Stretching (3200-3400 cm⁻¹): A broad absorption band in this region is characteristic of N-H stretching vibrations in the amide groups. The broadening is due to hydrogen bonding.

-

C-H Stretching (2900-3000 cm⁻¹): Absorptions in this region are due to the stretching vibrations of the C-H bonds in the methine and methyl groups.

-

C=O Stretching (1680-1750 cm⁻¹): Strong and sharp absorption bands in this region are indicative of the carbonyl (C=O) stretching vibrations. The presence of multiple bands is expected due to the three carbonyl groups in the ring, which may have slightly different vibrational frequencies.

-

C-H Bending (~1460 and ~1380 cm⁻¹): These absorptions correspond to the bending vibrations of the C-H bonds in the methyl group.

Experimental Protocol for IR Spectroscopy

For a solid sample like 5-methylbarbituric acid, the KBr pellet method is a common technique for obtaining an IR spectrum.

-

Sample Preparation: Grind a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder into a pellet press and apply high pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum. A background spectrum of the empty sample compartment is typically run first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): m/z = 142. This corresponds to the molecular weight of 5-methylbarbituric acid (C₅H₆N₂O₃). [1][2]* Major Fragments: Fragmentation of the barbiturate ring is expected. Common fragmentation pathways for barbiturates involve the loss of isocyanate (HNCO) or cleavage of the side chains. For 5-methylbarbituric acid, key fragments might include:

-

m/z = 99: Loss of HNCO from the molecular ion.

-

m/z = 84: Loss of a second HNCO molecule or other rearrangements.

-

m/z = 56: Further fragmentation of the ring.

-

Interpretation:

The mass spectrum will show a peak for the molecular ion, which confirms the molecular weight of the compound. The fragmentation pattern provides a "fingerprint" that can be used to identify the compound and confirm the presence of the barbiturate ring and the methyl substituent.

Experimental Protocol for Mass Spectrometry (Electron Ionization)

Electron Ionization (EI) is a common ionization technique for relatively small, volatile organic molecules.

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized by heating in a high vacuum. [3]2. Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a positively charged molecular ion (M⁺). [4]3. Fragmentation: The excess energy from the ionization process causes the molecular ion to fragment into smaller, charged ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Caption: General workflow for Electron Ionization Mass Spectrometry.

Conclusion

The comprehensive spectroscopic analysis of 5-methylbarbituric acid using NMR, IR, and MS provides a detailed and self-validating confirmation of its molecular structure. Each technique offers unique and complementary information. NMR spectroscopy elucidates the carbon and proton framework, IR spectroscopy identifies the characteristic functional groups and bonding, and mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation pathways. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists involved in the synthesis, characterization, and application of 5-methylbarbituric acid and related compounds.

References

-

PubChem. 5-Methylbarbituric acid. National Center for Biotechnology Information. [Link]

-

Global Substance Registration System. 5-METHYLBARBITURIC ACID. U.S. Food and Drug Administration. [Link]

-

Chemistry LibreTexts. Electron Ionization. [Link]

-

Spectroscopy Online. Electron Ionization Sources: The Basics. [Link]

-

University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Solids. [Link]

-

Springer Nature. NMR Protocols and Methods. [Link]

-

Chemistry LibreTexts. NMR Spectroscopy. [Link]

-

RSC Publishing. All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment. [Link]

-

Wikipedia. Electron ionization. [Link]

-

Mass Spectrometry Blog. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. [Link]

Sources

5-Methylbarbituric acid as a precursor in organic synthesis

5-Methylbarbituric Acid: A Strategic Nucleophile for Heterocyclic & Drug Synthesis

Abstract

5-Methylbarbituric acid (CAS 2417-22-3) represents a pivotal scaffold in the synthesis of bioactive pyrimidines, acting as a "blocked" nucleophile that prevents over-condensation while enabling precise construction of quaternary carbon centers. Unlike unsubstituted barbituric acid, the C5-methyl group dictates a unique reactivity profile: it favors the formation of 5,5-disubstituted barbiturates (a key pharmacophore in sedative-hypnotics) and stable bis-adducts with aldehydes, rather than the Knoevenagel condensation products typical of the parent ring. This guide details the structural properties, synthesis, and divergent reactivity pathways of 5-methylbarbituric acid, providing validated protocols for its application in drug discovery and heterocyclic chemistry.

Structural Architecture & Reactivity Profile

The chemical behavior of 5-methylbarbituric acid is governed by the interplay between its acidity and tautomeric equilibrium.

Tautomerism and Acidity

While often depicted in the tri-keto form, 5-methylbarbituric acid exists in equilibrium with its enol tautomers. The presence of the electron-donating methyl group at C5 slightly destabilizes the enolate compared to unsubstituted barbituric acid, yet the C5 proton remains significantly acidic (pKa ≈ 4–5).

-

Tri-keto Form: Dominant in solid state and non-polar solvents.

-

Mono-enol Form: Accessible in polar protic solvents; the reactive species for nucleophilic attacks.

-

Acidity: The C5 proton is the primary site of deprotonation, forming a resonance-stabilized enolate that acts as an ambident nucleophile (C- vs. N-attack).

The "Blocking" Effect

The C5-methyl group is the critical differentiator from barbituric acid:

-

Barbituric Acid (C5-H₂): Reacts with aldehydes to form alkylidene derivatives (C=C) via dehydration (Knoevenagel).

-

5-Methylbarbituric Acid (C5-HMe): Possesses only one acidic proton. Reaction with aldehydes stops at the aldol stage (C-OH) or proceeds to a Michael-type addition with a second equivalent of barbiturate, forming bis(barbituryl)alkanes . It cannot form a neutral exocyclic double bond without losing the methyl group or forming a zwitterion.

Caption: Tautomeric equilibrium shifting from the stable tri-keto form to the reactive enolate species under basic conditions.

Synthesis of the Precursor

The most reliable route to high-purity 5-methylbarbituric acid utilizes a condensation cyclization.

Reaction: Diethyl methylmalonate + Urea

Protocol: Cyclization of Diethyl Methylmalonate

-

Reagents: Sodium ethoxide (prepared from 0.5 mol Na in 250 mL absolute ethanol), Diethyl methylmalonate (0.5 mol), Dry Urea (0.5 mol).

-

Procedure:

-

Dissolve sodium metal in absolute ethanol to generate NaOEt.

-

Add diethyl methylmalonate followed by a hot solution of urea in ethanol.

-

Reflux the mixture for 7–8 hours. A white solid (sodium salt of the product) will precipitate.

-

Workup: Add 500 mL hot water (50°C) to dissolve the solid. Acidify with concentrated HCl (approx. 45 mL) to pH 1–2.

-

Cool overnight at 4°C. Filter the crystalline precipitate, wash with cold water, and dry.

-

-

Yield: Typically 80–90%.[1]

-

Purification: Recrystallization from boiling water.

Core Reactivity Pathways

The utility of 5-methylbarbituric acid splits into two primary strategic streams: Alkylation (Targeting 5,5-disubstituted drugs) and Condensation (Targeting functionalized dimers).

Caption: Divergent reactivity: Alkylation yields quaternary drug scaffolds, while condensation yields bis-adducts due to the lack of a second proton for dehydration.

Pathway A: Synthesis of 5,5-Disubstituted Barbiturates

This pathway is critical for generating pharmacologically active barbiturates (e.g., analogs of Methohexital). The challenge is controlling C- vs. N-alkylation .

Mechanism & Selectivity[2][3]

-

Classical Conditions (NaOEt/EtOH): Often yield mixtures of C-alkyl and N-alkyl products.

-

Modern Catalytic Conditions (Pd(0)): Palladium-catalyzed allylation (Tsuji-Trost reaction) using allyl carbonates or acetates provides high regio-selectivity for C-alkylation at the C5 position.

Experimental Protocol: Synthesis of 5-Allyl-5-methylbarbituric Acid

A model for creating quaternary carbon centers.

Reagents:

-

5-Methylbarbituric acid (10 mmol)

-

Allyl methyl carbonate (12 mmol)

-

Pd(OAc)₂ (5 mol%)

-

PPh₃ (20 mol%)

-

Solvent: Anhydrous THF or Dichloromethane (DCM)

Steps:

-

Catalyst Formation: In a dry flask under argon, mix Pd(OAc)₂ and PPh₃ in THF and stir for 15 minutes to generate the active Pd(0) species.

-

Reaction: Add 5-methylbarbituric acid. (Note: Since the reaction proceeds via a neutral π-allyl complex, external base is often minimized, or a mild base like BSA (N,O-Bis(trimethylsilyl)acetamide) is used to solubilize the barbiturate).

-

Addition: Add allyl methyl carbonate dropwise.

-

Conditions: Stir at room temperature for 12 hours.

-

Workup: Evaporate solvent. Purify via column chromatography (SiO₂, Hexane:EtOAc gradient).

-

Outcome: Exclusive formation of the C5-quaternary center product.

Pathway B: Aldehyde Condensation (Bis-Adducts)

Reaction with aldehydes does not yield the benzylidene (C=CH-Ar) product typical of barbituric acid. Instead, the intermediate alcohol is trapped by a second molecule of 5-methylbarbituric acid.

Reaction: 2 × (5-Methylbarbituric Acid) + R-CHO

Applications

-

Molecular Tweezer Synthesis: The resulting dimers have defined spatial geometries useful in supramolecular chemistry.

-

MCR Scaffolds: Precursors for fused pyrazolopyrimidines when reacted with hydrazines.

Experimental Protocol: Condensation with Benzaldehyde

-

Reagents: 5-Methylbarbituric acid (20 mmol), Benzaldehyde (10 mmol).

-

Solvent: 50% Aqueous Ethanol.

-

Procedure:

-

Dissolve 5-methylbarbituric acid in warm aqueous ethanol.

-

Add benzaldehyde.[1]

-

Reflux for 2–4 hours.

-

The product, phenyl-bis(5-methylbarbituryl)methane , precipitates as a white solid.

-

-

Purification: Wash with hot ethanol to remove unreacted aldehyde.

Technical Data Summary

| Property | 5-Methylbarbituric Acid | Barbituric Acid (Unsubstituted) |

| CAS Number | 2417-22-3 | 67-52-7 |

| C5 Protons | 1 (Mono-substituted) | 2 (Active Methylene) |

| pKa (approx) | 4.5 | 4.0 |

| Aldehyde Rxn | Forms Bis-adducts (Dimers) | Forms Knoevenagel (C=C) |

| Alkylation | Forms Quaternary (5,5-dialkyl) | Forms Mono- or Di-alkyl |

| Primary Use | Precursor for 5,5-disubstituted drugs | Precursor for Riboflavin, dyes |

References

-

Synthesis of 5-Methylbarbituric Acid

-

Organic Syntheses, Coll. Vol. 2, p. 60 (1943); Vol. 12, p. 8 (1932). Link (Analogous protocol for Barbituric Acid adapted for Methylmalonate).

-

-

Tautomerism & Acidity

-

Palladium-Catalyzed Alkylation

-

Reaction with Aldehydes (Bis-Adducts)

-

Jursic, B. S. "Preparation of 5-Formyl- and 5-Acetylbarbituric Acids." Journal of Heterocyclic Chemistry, 2001. Link

-

-

Green Chemistry Approaches

-

Imanzadeh, G., et al. "Solvent-free C-alkylation of barbituric acid in the Nanocrystalline mordenite media." Journal of the Iranian Chemical Society, 2009. Link

-

Sources

Discovery and History of 5-Methylbarbituric Acid: A Technical Guide

Executive Summary

This technical guide explores the chemical lineage, structural identity, and synthetic evolution of 5-Methylbarbituric acid (CAS: 2417-22-3).[1] Often overshadowed by its pharmacologically active 5,5-disubstituted progeny (e.g., Phenobarbital), 5-methylbarbituric acid represents a critical junction in the history of organic chemistry.[1] It bridges the early structural elucidation of uric acid by Adolf von Baeyer and the modern understanding of pyrimidine oxidative damage.[1] This document is designed for researchers requiring a rigorous understanding of its synthesis, tautomeric behavior, and role as a biomarker for DNA oxidation.[1]

Part 1: The Pre-Barbiturate Era & Discovery[1]

The Uric Acid Problem (1860s)

The discovery of 5-methylbarbituric acid is inextricably linked to the structural dismantling of uric acid.[1] In the mid-19th century, the structure of uric acid was a major chemical mystery.[1] Adolf von Baeyer , working at the University of Ghent and later in Berlin, systematically degraded uric acid to identify its building blocks.[1]

In 1864 , Baeyer synthesized the parent compound, Barbituric Acid (malonylurea), by reducing alloxan dibromide with hydrocyanic acid.[1] This established the pyrimidine-2,4,6(1H,3H,5H)-trione scaffold.[1][2][3]

The Alkylation Breakthrough (1879–1881)

While Baeyer established the ring system, the specific synthesis of the 5-methyl homologue required advancements in alkylation chemistry.[1]

-

1879: Édouard Grimaux revolutionized the field by synthesizing barbituric acid directly from malonic acid and urea using phosphorus oxychloride, proving its structure as malonylurea.[1]

-

1881: Max Conrad and Max Guthzeit refined this by using diethyl malonate (malonic ester) and sodium ethoxide.[1] This "Malonic Ester Synthesis" was the key that unlocked 5-methylbarbituric acid.[1] By substituting diethyl malonate with diethyl methylmalonate , chemists could rationally synthesize 5-methylbarbituric acid.[1]

Technical Insight: The 5-methyl derivative is historically significant because it demonstrated that the C5 position (the "methylene bridge") was the site of nucleophilic alkylation, a principle that later enabled the creation of the entire class of sedative barbiturates.[1]

Part 2: Chemical Identity & Structural Elucidation[1]

Structural Distinction: The Thymine Trap

A common error in early literature is conflating 5-methylbarbituric acid with Thymine (5-methyluracil). The distinction lies in the oxidation state of Carbon-6.

| Feature | 5-Methylbarbituric Acid | Thymine (5-Methyluracil) |

| Formula | C₅H₆N₂O₃ | C₅H₆N₂O₂ |

| IUPAC Name | 5-methylpyrimidine-2,4,6(1H,3H,5H)-trione | 5-methylpyrimidine-2,4(1H,3H)-dione |

| C6 Position | Carbonyl (C=O) | Alkene (C=C double bond to C5) |

| Acidity (pKa) | ~4.0 (High acidity at C5-H) | ~9.9 (N3-H deprotonation) |

Tautomerism and Reactivity

5-Methylbarbituric acid exists in a dynamic equilibrium between the tri-keto form and the enol form.[1] The C5 proton is highly acidic due to the electron-withdrawing effects of the flanking carbonyls at C4 and C6.[1]

Figure 1: Tautomeric equilibrium and ionization of 5-methylbarbituric acid. The high acidity of the C5 proton drives the formation of the stable anion.[1]

Part 3: Synthetic Evolution & Experimental Protocols[1]

Mechanism of Synthesis

The synthesis utilizes a Claisen Condensation mechanism.[1] The ethoxide base deprotonates the urea, which attacks the ester carbonyls of diethyl methylmalonate.[1]

Figure 2: Synthetic pathway via condensation of urea and diethyl methylmalonate.[1]

Protocol: Modern Malonic Ester Synthesis

Based on the optimized Conrad-Guthzeit method.

Reagents:

-

Absolute Ethanol (500 mL)

-

Diethyl methylmalonate (87 g, 0.5 mol)[1]

Step-by-Step Methodology:

-

Preparation of Ethoxide: In a 1L round-bottom flask fitted with a reflux condenser and drying tube, dissolve sodium metal in 250 mL absolute ethanol. Caution: Exothermic hydrogen evolution.[1]

-

Addition: Once dissolved, add diethyl methylmalonate followed by a solution of urea in 250 mL hot (70°C) absolute ethanol.

-

Reflux: Heat the mixture to reflux (oil bath at 110°C) for 7 hours. A white solid (sodium 5-methylbarbiturate) will precipitate.[1][4]

-

Isolation: Add 500 mL warm water (50°C) to dissolve the solid.

-

Acidification: Acidify with concentrated HCl until pH < 2. This protonates the salt, precipitating the free acid.[1]

-

Crystallization: Cool in an ice bath overnight. Filter the white crystals, wash with cold water, and dry at 105°C.

Validation Criteria:

-

Melting Point: ~200–205°C (Decomposes).[1]

-

Solubility: Soluble in hot water/alcohol; insoluble in ether.[1]

Part 4: Biological Relevance & Oxidative Stress[1]

While 5-methylbarbituric acid lacks the sedative potency of phenobarbital (due to the remaining acidic proton at C5), it has emerged as a significant marker in oxidative DNA damage .[1]

The Thymine Oxidation Pathway

Reactive Oxygen Species (ROS) attack the 5,6-double bond of thymine in DNA, forming Thymine Glycol .[1] Under acidic conditions or specific enzymatic pathways (e.g., Uracil/Thymine Dehydrogenase), Thymine Glycol can dehydrate/oxidize to form 5-methylbarbituric acid.[1]

Pathway Logic:

-

Thymine + OH• → Thymine Glycol (5,6-dihydroxy-5,6-dihydrothymine).[1][6]

-

Thymine Glycol → 5-Methylbarbituric Acid (via loss of water/oxidation).[1]

This transformation makes 5-methylbarbituric acid a potential artifact or marker in studies involving harsh oxidation of DNA (e.g., with KMnO4 or ionizing radiation).[1]

References

-

Baeyer, A. (1864).[1][2][5][7] "Untersuchungen über die Harnsäuregruppe." Annalen der Chemie und Pharmacie, 130(2), 129-175.[1] [1]

-

Grimaux, É. (1879).[1] "Synthèse des dérivés uriques de la série alloxanique." Bulletin de la Société Chimique de Paris, 31, 146.[1][4]

-

Conrad, M., & Guthzeit, M. (1881).[1][4] "Über die Einwirkung von Malonsäureester auf Harnstoff." Berichte der deutschen chemischen Gesellschaft, 14, 1643.[1]

-

Teebor, G. W., et al. (1984).[1] "Oxidative DNA Damage: Formation of 5-Methylbarbituric Acid from Thymine Glycol." Proceedings of the National Academy of Sciences, 81(18), 5694-5698.[1] [1]

-

Organic Syntheses. (1943).[1] "Barbituric Acid."[1][2][3][4][5][7][8][9][10][11][12] Org.[1][2][4][7] Synth. Coll. Vol. 2, p.60.

Sources

- 1. Barbituric acid - Wikipedia [en.wikipedia.org]

- 2. journals.irapa.org [journals.irapa.org]

- 3. CAS 2417-22-3: 5-Methylbarbituric acid | CymitQuimica [cymitquimica.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. Nontargeted Nucleotide Analysis Based on Benzoylhistamine Labeling-MALDI-TOF/TOF-MS: Discovery of Putative 6-Oxo-Thymine in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy Barbituric acid | 67-52-7 [smolecule.com]

- 8. tandfonline.com [tandfonline.com]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. chembk.com [chembk.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. GT Digital Repository [repository.gatech.edu]

The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 5-Methylbarbituric Acid

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide explores the untapped potential of 5-Methylbarbituric acid as a foundational scaffold in modern medicinal chemistry. Moving beyond the historical context of barbiturates, we delve into the nuanced chemical properties and strategic applications of this specific derivative in the design and synthesis of novel therapeutic agents. As a Senior Application Scientist, this document is crafted to provide not only a comprehensive overview but also actionable insights and detailed methodologies to empower your research and development endeavors.

Introduction: Re-evaluating a Classic Core

5-Methylbarbituric acid, a derivative of barbituric acid distinguished by a methyl group at the 5-position, presents a unique starting point for synthetic diversification.[1] While the broader class of barbiturates has a well-documented history as central nervous system depressants, the specific contributions and potential of the 5-methyl substitution have been less explored.[1][2] This guide will illuminate the strategic advantages of this scaffold, focusing on its application in the development of next-generation anticonvulsant and anticancer agents.

The presence of the methyl group at the C5 position offers a critical point for strategic modification. This position is known to be crucial for the pharmacological activity of barbiturates, and the methyl group can be a handle for further functionalization or can itself influence the molecule's interaction with biological targets.[3]

Physicochemical Properties and Synthetic Reactivity

5-Methylbarbituric acid is a white to off-white crystalline solid, soluble in water and organic solvents.[1] Its chemical reactivity is largely dictated by the active methylene group at the 5-position, flanked by two carbonyl groups. This structural feature makes the protons on the methyl group acidic and amenable to a variety of chemical transformations.

| Property | Value | Source |

| Molecular Formula | C5H6N2O3 | [4] |

| Molecular Weight | 142.11 g/mol | [4] |

| IUPAC Name | 5-methyl-1,3-diazinane-2,4,6-trione | [4] |

| Synonyms | 5-Methyl-2,4,6(1H,3H,5H)-pyrimidinetrione | [1] |

A key reaction for derivatization is the Knoevenagel condensation , where the active methylene group of 5-Methylbarbituric acid can react with aldehydes and ketones to form a wide array of 5-substituted derivatives.[5] This reaction is a cornerstone for creating diverse chemical libraries for biological screening.

Applications in Anticonvulsant Drug Discovery

The barbiturate scaffold has long been a source of anticonvulsant drugs. The mechanism of action for many of these compounds involves the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor.[6] By binding to the receptor, barbiturates prolong the opening of the chloride ion channel, leading to neuronal hyperpolarization and a reduction in neuronal excitability.[6]

Derivatives of 5-Methylbarbituric acid can be rationally designed to enhance this activity or to explore alternative anticonvulsant mechanisms. Structure-activity relationship (SAR) studies on barbiturates have shown that the nature of the substituents at the 5-position significantly influences anticonvulsant potency and neurotoxicity.[3][7]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

-

Cell Culture: Human cancer cell lines (e.g., A2780 ovarian cancer, MCF7 breast cancer, A549 lung cancer) are cultured in appropriate media and conditions. [8]2. Cell Seeding: Cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the 5-Methylbarbituric acid derivative for a specified period (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle.

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the half-maximal inhibitory concentration (IC50) is determined. [9]

Future Directions and Conclusion

5-Methylbarbituric acid represents a versatile and underexplored scaffold in medicinal chemistry. Its synthetic tractability, particularly through the Knoevenagel condensation, allows for the rapid generation of diverse compound libraries. The demonstrated potential of 5-substituted barbiturates in both anticonvulsant and anticancer applications provides a strong rationale for the focused exploration of 5-Methylbarbituric acid derivatives.

Future research should focus on:

-

Synthesis of Novel Derivatives: Exploring a wider range of aldehydes and other electrophiles in reactions with 5-Methylbarbituric acid to generate novel chemical entities.

-

In-depth Mechanistic Studies: Elucidating the precise mechanisms of action of the most potent compounds to guide further rational drug design.

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of lead compounds to optimize their potency, selectivity, and pharmacokinetic properties.

By leveraging the foundational knowledge of barbiturate chemistry and embracing modern drug discovery strategies, researchers can unlock the full therapeutic potential of 5-Methylbarbituric acid.

References

-

Synthesis and Anticonvulsant Activity of 1-Acetyl-5-arylidenyl-3-(2'-oxo/thio-barbiturinyl). (n.d.). Retrieved from [Link]

-

Synthesis and anticonvulsant activity of N-3-arylamide substituted 5,5-cyclopropanespirohydantoin derivatives. (2010). PubMed. Retrieved from [Link]

-

Synthesis, anticonvulsant activity and 5-HT1A/5-HT7 receptors affinity of 1-[(4-arylpiperazin-1-yl)-propyl]-succinimides. (2012). PubMed. Retrieved from [Link]

-

Treatment with a New Barbituric Acid Derivative Exerts Antiproliferative and Antimigratory Effects against Sorafenib Resistance in Hepatocellular Carcinoma. (2020). PubMed Central. Retrieved from [Link]

-

Barbiturate Mechanism. (n.d.). News-Medical. Retrieved from [Link]

-

Acid catalyzed Knoevenagel condensation of thiobarbituric acid and aldehyde at room temperature. (n.d.). ResearchGate. Retrieved from [Link]

-

In vitro evaluation of the anticancer activity of barbituric/thiobarbituric acid-based chromene derivatives. (n.d.). ProQuest. Retrieved from [Link]

-

Photochemical synthesis and anticancer activity of barbituric acid, thiobarbituric acid, thiosemicarbazide, and isoniazid linked to 2-phenyl indole derivatives. (2015). PubMed Central. Retrieved from [Link]

-

In vitro evaluation of the anticancer activity of barbituric/thiobarbituric acid-based chromene derivatives. (2021). PubMed. Retrieved from [Link]

-

5-Methylbarbituric acid. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis of Barbituric and Thiobarbituric Acids Bearing 5,6-Diphenyl-1,2,4-Triazin-3-yl Moiety as CDK2 Inhibitors of Tumor Cells. (2019). ResearchGate. Retrieved from [Link]

-

Design, Synthesis, and Anticancer Activity of Cinnamoylated Barbituric Acid Derivatives. (2021). Wiley Online Library. Retrieved from [Link]

-

Structure-activity Relationships of Convulsant and Anticonvulsant Barbiturates: A Computer-Graphic-Based Pattern-Recognition Analysis. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis and evaluation of 5-substituted (thio)barbiturates as proteasome inhibitors for cancer therapy. (n.d.). SciSpace. Retrieved from [Link]

-

Animal Models Used in the Screening of Antiepileptic Drugs. (n.d.). ResearchGate. Retrieved from [Link]

-

A Simple Method for Knoevenagel Condensation of ??,??-Conjugated and Aromatic Aldehydes with Barbituric Acid. (n.d.). ResearchGate. Retrieved from [Link]

-

Acid catalyzed Knoevenagel condensation of thiobarbituric acid and aldehyde at room temperature. (n.d.). Shri R.L.T. College of Science, Akola. Retrieved from [Link]

-

Screening Methods of Anti-epileptic drugs. (n.d.). Slideshare. Retrieved from [Link]

-

Anticonvulsant Activity of Phenylmethylenehydantoins: A Structure-Activity Relationship Study. (2009). ResearchGate. Retrieved from [Link]

-

Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. (2017). PubMed Central. Retrieved from [Link]

-

SAR of barbiturates. (n.d.). CUTM Courseware. Retrieved from [Link]

-

Barbiturates: Structural activity relationship (SAR). (2020). YouTube. Retrieved from [Link]

-

Anti epileptic screening model. (n.d.). Slideshare. Retrieved from [Link]

-

A Solvent Free Green Protocol for Synthesis of 5-Arylidine Barbituric Acid Derivatives. (2016). TSI Journals. Retrieved from [Link]

-

One-pot synthesis of arylidene barbituric acid derivatives using Fe2O3 and Fe2O3/MFe2O4 (M = Cu, and Ni) nanoparticles as heterogeneous catalysts in Knoevenagel condensation reaction. (n.d.). Inorganic Chemistry Research. Retrieved from [Link]

-

Quantum pharmacologic studies applicable to the design of anticonvulsants: theoretical conformational analysis and structure-activity studies of barbiturates. (n.d.). PubMed. Retrieved from [Link]

-

A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. (2024). MDPI. Retrieved from [Link]

Sources

- 1. CAS 2417-22-3: 5-Methylbarbituric acid | CymitQuimica [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. news-medical.net [news-medical.net]

- 7. Structure-activity relationships of convulsant and anticonvulsant barbiturates: a computer-graphic-based pattern-recognition analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro evaluation of the anticancer activity of barbituric/thiobarbituric acid-based chromene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Anticancer Activity of Cinnamoylated Barbituric Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Safety and Handling of 5-Methylbarbituric Acid

[1][2]

Executive Summary & Chemical Identity

This technical guide establishes the standard operating procedures (SOPs) for the safe handling, storage, and experimental use of 5-Methylbarbituric acid.[1][2] Unlike 5,5-disubstituted barbiturates (e.g., phenobarbital), 5-Methylbarbituric acid is primarily utilized as a chemical intermediate in the synthesis of methine dyes, polymerization catalysts, and specific pharmaceutical scaffolds.[1][2]

While often considered a "building block," its structural capacity for keto-enol tautomerism and its pKa profile necessitate specific handling protocols to prevent inadvertent salt formation, dust explosions, and biological exposure.[1][2]

Chemical Profile

| Property | Specification |

| IUPAC Name | 5-methylpyrimidine-2,4,6(1H,3H,5H)-trione |

| CAS Registry Number | 2417-22-3 |

| Molecular Formula | C₅H₆N₂O₃ |

| Molecular Weight | 142.11 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 202–203 °C (Decomposes) |

| Acidity (pKa) | ~4.35 (Acidic C5 proton) |

| Solubility | Soluble in hot water, alcohol, bases; sparingly soluble in cold water.[1][2][3][4][5] |

Hazard Characterization & Toxicology

The "Barbiturate" Misconception vs. Reality

Researchers often conflate 5-monosubstituted barbituric acids with their 5,5-disubstituted counterparts (potent sedatives).[1][2] 5-Methylbarbituric acid possesses a reactive hydrogen at the C5 position, making it chemically acidic and metabolically distinct.[1][2] While it lacks the potent sedative efficacy of phenobarbital, it must be treated as a pharmacologically active intermediate .[1][2]

-

Acute Toxicity: Data is limited, but structural analogs suggest low-to-moderate oral toxicity.[1][2]

-

Irritation: Confirmed irritant to mucous membranes, respiratory tract, and eyes (GHS H315, H319, H335).[1][2]

-

Sensitization: Potential for delayed hypersensitivity upon repeated dermal contact.[1][2]

Physicochemical Hazards[1][2]

-

Dust Explosion: Like many organic crystalline powders, fine dust clouds of 5-Methylbarbituric acid can be explosive if an ignition source (static discharge) is present.[1][2]

-

Reactivity: The acidic C5 proton allows the compound to form salts rapidly with weak bases.[2] It is incompatible with strong oxidizing agents.[1][2][6][7]

Engineering Controls & Personal Protective Equipment (PPE)[1][2]

To mitigate the risks identified above, a "Containment at Source" strategy is required.[1][2][8][9]

Hierarchy of Controls

-

Primary Barrier: All weighing and transfer of the solid must occur within a Class I Biological Safety Cabinet (BSC) or a Chemical Fume Hood with a face velocity >0.5 m/s.[1][2]

-

Static Control: Use of an ionizing bar or antistatic gun is mandatory during weighing to prevent particle flight and static buildup.[1][2]

-

Respiratory Protection: If engineering controls are breached or during spill cleanup, a P3/N100 particulate respirator is required.[1][2]

Workflow Visualization

The following diagram outlines the mandatory workflow for transferring 5-Methylbarbituric acid from storage to solution.

Figure 1: Safe handling workflow emphasizing static neutralization and containment.

Experimental Protocols

Solubilization Protocol

Because 5-Methylbarbituric acid is acidic (pKa ~4.35), solubilization in basic media is exothermic.[1][2]

-

Calculate: Determine the molar equivalent of base (e.g., NaOH, KOH) required.[1][2] A 1:1 ratio usually yields the mono-anion.[2]

-

Preparation: Place the weighed 5-Methylbarbituric acid powder into the reaction vessel first.

-

Addition: Add the solvent (water/alcohol) to create a slurry.[1][2]

-

Activation: Add the base solution dropwise under stirring.

Synthesis Precaution (Knoevenagel Condensation)

When using 5-Methylbarbituric acid as a nucleophile (e.g., reacting with aldehydes):

Emergency Response & Spill Management

In the event of a spill, the primary objective is to prevent dust generation.[2]

Spill Decision Logic

Figure 2: Decision matrix for spill cleanup, prioritizing dust suppression for solids.[1][2]

First Aid Measures

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[1][2][8] The acidic nature may cause bronchospasm in asthmatics.[1][2]

-

Eye Contact: Rinse immediately with water for 15 minutes.[1][2][8] Remove contact lenses.[1][2][8]

-

Skin Contact: Wash with soap and water.[1][2][8][10] Do not use ethanol, as it may increase absorption.[1][2]

Waste Disposal

-

Classification: 5-Methylbarbituric acid waste is generally classified as "Hazardous Waste - Irritant/Organic."[1][2]

-

Method: Dissolve in a combustible solvent and incinerate in a chemical incinerator equipped with an afterburner and scrubber.[2]

-

Prohibition: Never dispose of into sinks or drains.[1][2] The compound's biological activity in aquatic environments is not fully characterized, but barbiturates are known persistent pollutants.[1][2]

References

-

National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 232791, 5-Methylbarbituric acid. Retrieved from [Link]

-

Chemical Abstracts Service (CAS). (2025).[1][2] CAS Common Chemistry: 5-Methylbarbituric acid (CAS RN 2417-22-3).[1][2][4][11] American Chemical Society.[1][2] Retrieved from [Link][1][2][11]

-

Carl Roth. (2023).[1][2] Safety Data Sheet: Barbituric Acid Derivatives. Retrieved from [Link] (General handling reference for barbituric acid class).[1][2]

-

World Health Organization (WHO). (2004).[1][2] Expert Committee on Drug Dependence: Thirty-third Report. WHO Technical Report Series. (Contextual data on barbiturate structure-activity relationships).

Sources

- 1. Barbituric acid - Wikipedia [en.wikipedia.org]

- 2. 5-Methylbarbituric acid | C5H6N2O3 | CID 232791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. CAS 2417-22-3: 5-Methylbarbituric acid | CymitQuimica [cymitquimica.com]

- 5. chemos.de [chemos.de]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. westliberty.edu [westliberty.edu]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. oxfordlabchem.com [oxfordlabchem.com]

- 11. CAS Common Chemistry [commonchemistry.cas.org]

An In-depth Technical Guide to the Crystal Structure of 5-Methylbarbituric Acid: A Comparative Crystallographic Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylbarbituric acid, a derivative of barbituric acid, holds significance in medicinal chemistry and drug development due to the pharmacological activity observed in its parent and related compounds.[1] Understanding its three-dimensional structure is paramount for elucidating structure-activity relationships, predicting physicochemical properties, and designing novel therapeutics. This technical guide provides a comprehensive overview of the anticipated crystal structure of 5-Methylbarbituric acid. While a definitive, publicly accessible crystal structure for 5-Methylbarbituric acid is not available in major crystallographic databases at the time of this writing, this guide leverages a detailed comparative analysis of closely related barbiturate structures. By examining the crystallographic data of analogous compounds, we can infer with a high degree of confidence the likely molecular geometry, hydrogen bonding motifs, and crystal packing of 5-Methylbarbituric acid. This guide further outlines the established experimental workflow for determining such crystal structures, offering valuable insights for researchers embarking on the crystallographic analysis of barbiturates and other small organic molecules.

Introduction to 5-Methylbarbituric Acid

5-Methylbarbituric acid, also known as 5-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione, is a chemical compound with the molecular formula C₅H₆N₂O₃.[2] It belongs to the barbiturate class of compounds, which are derivatives of barbituric acid.[1] Barbiturates have historically been a significant class of central nervous system depressants, although their clinical use has declined due to their potential for abuse and the development of safer alternatives.[1]

The introduction of a methyl group at the 5-position of the barbituric acid scaffold can influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets. A thorough understanding of its solid-state structure is crucial for formulation development, as properties like solubility, dissolution rate, and stability are intrinsically linked to the crystalline form.

Physicochemical Properties of 5-Methylbarbituric Acid:

| Property | Value | Source |

| Molecular Formula | C₅H₆N₂O₃ | [2] |

| Molecular Weight | 142.11 g/mol | [2] |

| CAS Number | 2417-22-3 | [2] |

| Appearance | White to off-white crystalline solid | [1] |

| Synonyms | 5-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione, Barbituric acid, 5-methyl- | [2] |

Experimental Determination of Crystal Structure: A Validated Workflow

The determination of a small molecule's crystal structure is a well-established process that provides unequivocal proof of its three-dimensional arrangement. The workflow described below represents a standard, self-validating protocol employed in crystallographic laboratories worldwide.

Synthesis and Crystallization

The first critical step is the synthesis of high-purity 5-Methylbarbituric acid. Following synthesis, the material must be crystallized to obtain single crystals of suitable size and quality for X-ray diffraction analysis. The choice of crystallization technique is paramount and is often an empirical process.

Step-by-Step Crystallization Protocol:

-

Solvent Selection: A systematic screening of solvents with varying polarities is conducted to identify a solvent or solvent system in which 5-Methylbarbituric acid has moderate solubility.

-